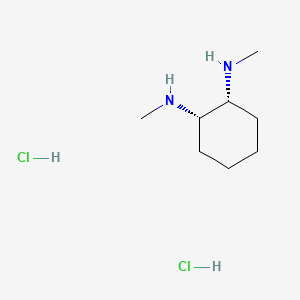
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two stereogenic centers, which give it unique stereochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the catalytic hydrogenation of the corresponding cyclohexane derivative. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the enantiomeric purity of the final product. The use of chiral catalysts and ligands is crucial in achieving the desired stereochemistry on an industrial scale.
化学反応の分析
Types of Reactions
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include imines, amides, secondary amines, and substituted diamines, depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of stereochemical effects on biological activity.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent for epoxy resins. Its chiral properties are exploited in the manufacture of optically active materials.
作用機序
The mechanism of action of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- (1R,2S)-Lisdexamphetamine Dihydrochloride
- (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
Compared to similar compounds, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and its ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential.
特性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+;; |
InChIキー |
UDYXZFBJGBDHHP-QFHMQQKOSA-N |
異性体SMILES |
CN[C@@H]1CCCC[C@@H]1NC.Cl.Cl |
正規SMILES |
CNC1CCCCC1NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)
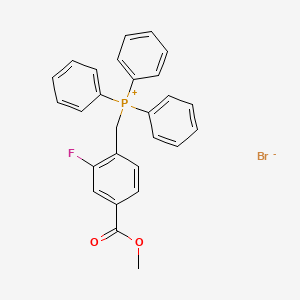
![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)
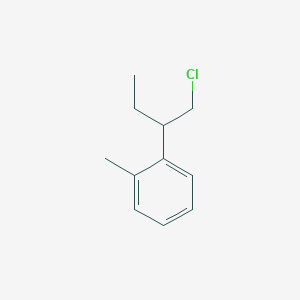
methanol](/img/structure/B13152259.png)

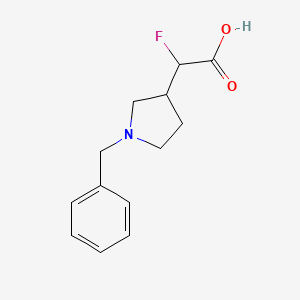
![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
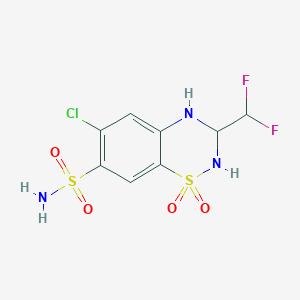
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

